2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide
Description
2-(1H-Indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a heterocyclic compound featuring an indole core linked via an acetamide bridge to a pyridazine moiety. The indole group (a bicyclic structure with a pyrrole ring fused to benzene) is substituted at the 3-position, while the pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) carries a methyl group at the 6-position.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-6-7-16(22-21-12)18-8-9-19-17(23)10-13-11-20-15-5-3-2-4-14(13)15/h2-7,11,20H,8-10H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOTXQBYTJMLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide typically involves multiple steps, starting with the preparation of the indole and pyridazine intermediates. The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone.
Once the indole and pyridazine intermediates are prepared, they are coupled through a series of reactions to form the final compound. The coupling reaction often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the indole and pyridazine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that allow for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid, while reduction of the pyridazine ring can yield a dihydropyridazine derivative.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide and their distinguishing features:
Key Structural and Functional Differences
Core Modifications: The target compound’s pyridazine group distinguishes it from analogs with simpler acyl chains (e.g., hexanamide, benzamide) or alternative heterocycles (e.g., triazoles, pyrimidines). In contrast, compounds like N-acetyltryptamine () and N-[2-(1H-indol-3-yl)ethyl]acetamide () lack the pyridazine moiety, which may limit their target specificity or potency in certain applications.
Biological Activities: Antiparasitic Activity: The hexanamide and benzamide analogs () demonstrate specific activity against Plasmodium falciparum, likely due to their ability to interfere with melatonin signaling. Antimicrobial Potential: N-acetyltryptamine () inhibits Ralstonia solanacearum, highlighting the role of the indole-ethyl-acetamide scaffold in antimicrobial design. The pyridazine substituent in the target compound could enhance or alter this activity.
Synthetic Approaches :
- The synthesis of pyridazine-containing compounds often involves nucleophilic substitution or coupling reactions, whereas simpler analogs (e.g., N-acetyltryptamine ) may be prepared via direct acylation of tryptamine .
Physical-Chemical Properties
- Melting Points: Analogs such as (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide exhibit melting points between 159–187°C , suggesting that the target compound’s pyridazine group may influence crystallinity and thermal stability.
- Spectroscopic Data: NMR and IR spectra of related compounds (e.g., 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide) confirm the presence of characteristic amide C=O stretches (~1650 cm⁻¹) and indole NH signals (~10 ppm in ¹H NMR) .
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety, which is known for its diverse biological effects, combined with a pyridazine derivative that may enhance its therapeutic profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.36 g/mol. The structure consists of an indole ring connected to a pyridazine through an ethylamine linker, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.36 g/mol |
| CAS Number | 1226453-68-4 |
Biological Activity
Research indicates that This compound exhibits a range of biological activities:
Anticancer Activity
Preliminary studies suggest that this compound may possess significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound demonstrated an IC50 value in the micromolar range, indicating its effectiveness in inducing cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 4.2 |
| A549 | 5.0 |
Anti-inflammatory Properties
The indole structure is well-known for its anti-inflammatory effects. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in cellular models. It was found to significantly reduce levels of TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) ranging from 15 to 125 µM against various bacterial strains, indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It has been shown to interact with various receptors, potentially modulating signaling pathways critical for cell survival and apoptosis.
- Biofilm Disruption : Preliminary data suggest it may disrupt biofilm formation in bacteria, enhancing its efficacy as an antimicrobial agent.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study conducted by Zhang et al. (2023) demonstrated that the compound effectively induced apoptosis in MCF-7 cells through caspase activation.
- Anti-inflammatory Effects : Research published in the Journal of Medicinal Chemistry indicated that derivatives of this compound showed reduced inflammation in animal models of arthritis.
- Antimicrobial Efficacy : A recent investigation revealed that this compound outperformed standard antibiotics in inhibiting biofilm-forming bacteria such as MRSA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
